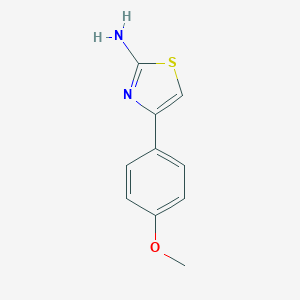

4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVVEXKDPBRGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175251 | |

| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-04-3 | |

| Record name | 2-Amino-4-(4-methoxyphenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Methoxyphenyl)thiazol-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/792VG4M5YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry. Compounds in this class are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] This technical guide provides a comprehensive overview of the core , its synthesis, and its known biological significance. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and conceptual relationships.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound (CAS No. 2104-04-3) are summarized below.[2][3] These properties are crucial for understanding its behavior in biological systems and for its application in drug design and development.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂OS | [4][5] |

| Molecular Weight | 206.27 g/mol | [4] |

| Melting Point | 204-208 °C | [2] |

| Boiling Point | 396.7 °C at 760 mmHg | [2] |

| Density | 1.259 g/cm³ | [2] |

| Flash Point | 193.7 °C | [2] |

| Appearance | Solid (Pellet) | [6] |

Table 2: Solubility and Partitioning

| Property | Value | Method | Source |

| LogP | 2.6 | XLogP3-AA (Computed) | [4] |

Table 3: Spectroscopic Data

| Spectrum Type | Key Peaks / Shifts (δ in ppm) | Solvent | Source |

| ¹H NMR | 7.71 (m, 2H, aromatic), 6.92 (t, 2H, aromatic), 6.60 (s, 1H, thiazole), 4.95 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃) | CDCl₃ | [2] |

| ¹H NMR | 7.74 & 6.94 (phenyl CH), 7.13 (thiazole CH), 6.82 (NH₂), 3.77 (OCH₃) | Not Specified | [7] |

| ¹³C NMR | 168.55 (C₂-thiazole), 158.99 (C₉-phenyl), 150.17 (C₄-thiazole), 128.34 & 127.30 (C₇,₇' & C₆-phenyl), 114.27 (C₈,₈'-phenyl), 99.79 (C₅-thiazole), 55.51 (OCH₃) | Not Specified | [7] |

| Infrared (IR) | Spectrum available from the Coblentz Society's collection. | Solid (Pellet) | [6] |

Experimental Protocols

Synthesis of this compound

This protocol is based on the Hantzsch thiazole synthesis, a well-established method for preparing thiazole derivatives.[7][8]

Materials:

-

Iodine (I₂)

-

Thiourea

-

4-Methoxyacetophenone (referred to as acetophenone in the source)[7]

-

Diethyl ether (Et₂O)

-

5% Aqueous sodium thiosulphate

-

Distilled water

Procedure:

-

Reactant Preparation: In a suitable vessel, triturate 5 g (0.02 mol) of I₂ and 3 g (0.04 mol) of thiourea.

-

Dissolution: Dissolve the triturated mixture in 0.02 mol of 4-methoxyacetophenone.

-

Reaction: Warm the mixture in a water bath at 70°C with occasional stirring for 8 hours.

-

Solvent Removal: After the reaction, allow the mixture to cool, which will result in a solid residue.

-

Purification (Step 1): Triturate the solid residue with diethyl ether (Et₂O) to remove any unreacted 4-methoxyacetophenone.

-

Purification (Step 2): Wash the resulting precipitate with a 5% aqueous sodium thiosulphate solution, followed by a wash with water to remove excess iodine.

-

Final Isolation: Dissolve the product in hot water and filter the solution to remove any sulfone byproducts. The desired compound will crystallize upon cooling.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Significance

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for a diverse range of biological activities.[1] While research on the specific compound this compound is ongoing, its structural class points to significant therapeutic potential.

Known Activities:

-

Antibacterial: When coated onto Fe₃O₄ magnetic nanoparticles, the compound has demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[7]

-

Anticancer: Derivatives of this compound have been investigated as potent inhibitors of tubulin polymerization, a key mechanism for halting cell division in cancer cells.[9] Furthermore, glycosylated disulfide derivatives have shown cytotoxic effects against HeLa and MDA-MB-231 cancer cell lines.[10]

-

Ion Channel Modulation: A derivative, ML277, was identified as a novel, potent, and selective activator of the K(v)7.1 (KCNQ1) potassium channel, a target for cardiovascular and metabolic diseases.[11]

-

Neurodegenerative Disease Research: Structurally related 4-(4-chlorophenyl)thiazol-2-amines have been explored as potential therapeutics for neurodegenerative conditions due to their ability to inhibit DNase I and 5-lipoxygenase, which are implicated in inflammatory pathways.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, CAS No. 2104-04-3 - iChemical [ichemical.com]

- 3. This compound | 2104-04-3 [chemicalbook.com]

- 4. 2-Amino-4-(4-methoxyphenyl)thiazole | C10H10N2OS | CID 159644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS [matrix-fine-chemicals.com]

- 6. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]

- 7. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Fenamifos (CAS 2104-04-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Fenamifos (CAS 2104-04-3), an organophosphate insecticide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry by presenting key spectroscopic data, detailed experimental protocols, and a visualization of its primary mechanism of action.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for Fenamifos.

Mass Spectrometry

The electron ionization mass spectrum of Fenamifos is characterized by a molecular ion peak and several fragment ions. The most abundant fragments provide insights into the molecule's structure and are useful for its identification.

| m/z | Relative Intensity (%) | Plausible Fragment Assignment |

| 41 | 100.0 | C3H5+ |

| 43 | 45.1 | C3H7+ |

| 58 | 21.3 | [C3H8N]+ |

| 63 | 12.8 | [C5H3]+ |

| 79 | 15.9 | [C6H7]+ |

| 91 | 24.4 | [C7H7]+ |

| 109 | 11.0 | [C7H5O]+ |

| 125 | 11.6 | [C6H5O2S]+ |

| 155 | 64.6 | [C8H9O2S]+ |

| 183 | 11.6 | [C8H11O3P]+ |

| 216 | 89.6 | [C8H10NO3PS]+ |

| 261 | 18.3 | [C11H18NO2PS]+ |

| 288 | 17.1 | [C12H18NO3PS]+ |

| 303 | 32.3 | [M]+ (Molecular Ion) |

Data sourced from NIST WebBook.[1]

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of Fenamifos reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| ~2970 | ~88 | C-H stretch (aliphatic) |

| ~1450 | ~92 | C-H bend (aliphatic) |

| ~1260 | ~85 | P=O stretch |

| ~1030 | ~84 | P-O-C stretch |

| ~950 | ~88 | P-N stretch |

| ~830 | ~94 | C-H bend (aromatic) |

Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of Fenamifos and related organophosphorus compounds.

Mass Spectrometry (Electron Ionization - Gas Chromatography)

Objective: To obtain the mass spectrum of Fenamifos for identification and structural elucidation.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary column suitable for pesticide analysis (e.g., DB-5ms).

Procedure:

-

Sample Preparation: A dilute solution of Fenamifos in a suitable volatile solvent (e.g., acetone or hexane) is prepared.

-

GC Separation:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL (splitless injection).

-

-

MS Analysis:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Acquisition and Analysis: The mass spectrum of the chromatographic peak corresponding to Fenamifos is recorded. The resulting fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of Fenamifos to identify its functional groups.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) spectrometer.

-

Gas cell for vapor-phase analysis or Attenuated Total Reflectance (ATR) accessory for solid/liquid analysis.

Procedure (Gas-Phase):

-

Sample Preparation: A small amount of Fenamifos is gently heated to produce a vapor, which is then introduced into an evacuated gas cell.

-

Spectral Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty gas cell is recorded and subtracted from the sample spectrum.

-

-

Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in Fenamifos.

Procedure (ATR):

-

Sample Preparation: A small amount of solid or liquid Fenamifos is placed directly onto the ATR crystal.

-

Spectral Acquisition: The ATR accessory is used to acquire the spectrum following the same parameters as the gas-phase analysis.

-

Data Analysis: The spectrum is analyzed, noting any shifts in peak positions compared to the gas-phase spectrum due to intermolecular interactions in the condensed phase.

Signaling Pathway and Experimental Workflow Visualization

Cholinesterase Inhibition by Fenamifos

Fenamifos, like other organophosphate pesticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the termination of nerve impulses. The following diagram illustrates this mechanism.

Caption: Mechanism of acetylcholinesterase inhibition by Fenamifos.

General Workflow for Spectroscopic Analysis of a Pesticide Sample

The following diagram outlines a typical workflow for the spectroscopic analysis of a pesticide sample, from preparation to data interpretation.

Caption: General workflow for pesticide analysis using spectroscopic methods.

References

Technical Guide: Physicochemical Properties of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise summary of the core physicochemical properties of the compound 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, identified by CAS Registry Number 2104-04-3. The primary focus is on its molecular formula and molecular weight, which are fundamental parameters in chemical and pharmaceutical research. All data is presented in a structured format for clarity and ease of use.

Quantitative Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. These values are critical for a range of applications, including stoichiometric calculations in synthetic chemistry, analytical method development, and computational modeling.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₀N₂OS | [1] |

| Molecular Weight | 206.264 g/mol | [1] |

| CAS Registry Number | 2104-04-3 | [1][2] |

Methodological Overview for Property Determination

The determination of the molecular formula and weight of a chemical compound like this compound is a standard procedure in chemical analysis. While specific experimental protocols may vary between laboratories, the principles rely on established analytical techniques.

-

Molecular Formula Determination: The empirical formula is typically determined using elemental analysis, a process that measures the percentage composition of individual elements (carbon, hydrogen, nitrogen, sulfur) within the compound. The molecular formula is then established by correlating the empirical formula with the molecular weight.

-

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) is the primary technique for accurately determining the molecular weight of a compound. This method measures the mass-to-charge ratio of ionized molecules, providing a precise mass that can confirm the elemental composition and structure.

The workflow for characterizing a novel or synthesized compound generally follows a logical progression from synthesis to purification and subsequent analytical confirmation.

Caption: Workflow for determining molecular formula and weight.

Compound Identification and Structure

The definitive identification of this compound is based on the unique combination of its name, structure, and resulting molecular properties. The logical relationship between these identifiers is fundamental to chemical informatics.

Caption: Relationship between compound name and its properties.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and comprehensive characterization of the heterocyclic compound 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine. This molecule belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound

The synthesis of the title compound is achieved through a well-established Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone with a thiourea.

Experimental Protocol

A common and effective method for the synthesis of this compound involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with thiourea.[1]

Materials:

-

2-bromo-1-(4-methoxyphenyl)ethanone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

A mixture of 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) and thiourea (2 equivalents) is refluxed in ethanol for a period of 3 to 5 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is treated with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt of the product.

-

The solid product is then collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

The structural identity and purity of the synthesized this compound are confirmed through various analytical techniques. The key characterization data is summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂OS | PubChem |

| Molecular Weight | 206.27 g/mol | PubChem |

| Melting Point | 204-208 °C | iChemical[2] |

| Boiling Point | 396.7 °C at 760 mmHg (Predicted) | iChemical[2] |

| Density | 1.259 g/cm³ (Predicted) | iChemical[2] |

| Appearance | Solid | - |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.74 | d | 2H | Ar-H (ortho to -OCH₃) | [1] |

| 6.94 | d | 2H | Ar-H (meta to -OCH₃) | [1] |

| 7.13 | s | 1H | Thiazole-H (C5-H) | [1] |

| 6.82 | s | 2H | -NH₂ | [1] |

| 3.77 | s | 3H | -OCH₃ | [1] |

The ¹³C NMR spectrum is used to identify the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment | Reference |

| 168.55 | C2 (Thiazole, C=N) | [1] |

| 158.99 | C4' (Aromatic, C-OCH₃) | [1] |

| 150.17 | C4 (Thiazole) | [1] |

| 128.34 | C2', C6' (Aromatic) | [1] |

| 127.30 | C1' (Aromatic) | [1] |

| 114.27 | C3', C5' (Aromatic) | [1] |

| 99.79 | C5 (Thiazole) | [1] |

| 55.51 | -OCH₃ | [1] |

The FTIR spectrum reveals the functional groups present in the molecule. An experimental spectrum is available from the NIST WebBook.[2] Key absorption bands are indicative of the amine, aromatic, and thiazole moieties.

Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 206.0514 g/mol .

Potential Biological Activities and Signaling Pathways

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[3][4] While specific experimental data for this compound is limited, derivatives of this core structure have shown promise in several therapeutic areas, particularly as anticancer and anti-inflammatory agents.[5][6]

The potential mechanisms of action for 2-aminothiazole derivatives are diverse and target various signaling pathways implicated in disease.

References

- 1. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 2. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. The following sections detail the crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of the experimental workflow.

Core Data Presentation

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. A summary of the key quantitative data is presented in the tables below for easy reference and comparison.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀N₂OS |

| Formula Weight | 206.27 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.121(2) Å |

| b | 7.423(1) Å |

| c | 12.011(2) Å |

| α | 90° |

| β | 107.98(2)° |

| γ | 90° |

| Volume | 942.3(3) ų |

| Z | 4 |

| Density (calculated) | 1.454 Mg/m³ |

| Absorption Coefficient | 0.298 mm⁻¹ |

| F(000) | 432 |

| Data Collection | |

| Diffractometer | Enraf-Nonius CAD-4 |

| Theta range for data collection | 2.29 to 25.98° |

| Index ranges | -13≤h≤13, 0≤k≤9, 0≤l≤14 |

| Reflections collected | 1841 |

| Independent reflections | 1740 [R(int) = 0.032] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1740 / 0 / 127 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.068, wR2 = 0.187 |

| R indices (all data) | R1 = 0.101, wR2 = 0.208 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1-C2 | 1.757(3) |

| S1-C5 | 1.728(3) |

| N1-C2 | 1.314(4) |

| N2-C4 | 1.371(4) |

| C2-N1 | 1.314(4) |

| C4-C5 | 1.365(4) |

| C5-C6 | 1.472(4) |

| C6-C7 | 1.383(4) |

| C6-C11 | 1.384(4) |

| C7-C8 | 1.385(4) |

| C8-C9 | 1.382(4) |

| C9-C10 | 1.381(4) |

| C10-C11 | 1.378(4) |

| C10-O1 | 1.366(4) |

| O1-C12 | 1.425(4) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C2-S1-C5 | 89.4(2) |

| N1-C2-S1 | 115.5(2) |

| C5-C4-N2 | 109.6(3) |

| C4-C5-S1 | 111.0(2) |

| C4-C5-C6 | 129.2(3) |

| S1-C5-C6 | 119.8(2) |

| C7-C6-C11 | 119.2(3) |

| C7-C6-C5 | 121.2(3) |

| C11-C6-C5 | 119.6(3) |

| C8-C7-C6 | 120.4(3) |

| C9-C8-C7 | 120.0(3) |

| C10-C9-C8 | 119.8(3) |

| C11-C10-C9 | 120.2(3) |

| C11-C10-O1 | 124.7(3) |

| C9-C10-O1 | 115.1(3) |

| C10-O1-C12 | 117.6(3) |

Table 4: Selected Torsion Angles (°)

| Torsion Angle | Degrees (°) |

| C5-S1-C2-N1 | 0.1(3) |

| C2-S1-C5-C4 | -0.2(3) |

| C2-S1-C5-C6 | 179.4(2) |

| S1-C5-C6-C7 | -164.7(3) |

| S1-C5-C6-C11 | 16.0(4) |

| C4-C5-C6-C7 | 15.7(5) |

| C4-C5-C6-C11 | -163.6(3) |

Experimental Protocols

Synthesis of this compound

A mixture of 4-methoxyacetophenone (1.50 g, 10 mmol) and thiourea (1.52 g, 20 mmol) in 25 ml of ethanol was treated with iodine (2.54 g, 10 mmol) in portions with constant stirring. The reaction mixture was then refluxed for 4 hours. After cooling, the solvent was evaporated under reduced pressure. The resulting solid was washed with diethyl ether to remove any unreacted starting materials and then with a 5% aqueous sodium thiosulfate solution to remove excess iodine. The solid was then dissolved in hot water and filtered. The filtrate was neutralized with a dilute aqueous ammonia solution to precipitate the product. The obtained solid was filtered, washed with water, and recrystallized from ethanol to yield pure this compound.

Single-Crystal X-ray Diffraction

A single crystal of this compound with suitable dimensions was mounted on a goniometer head. X-ray diffraction data were collected at 296(2) K on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXS97 and SHELXL97 software packages. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

Caption: Workflow for the synthesis and crystal structure determination.

Preliminary Biological Screening of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine Derivatives: A Technical Overview

This technical guide provides a consolidated overview of the preliminary biological screening of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of reported biological activities, experimental methodologies, and potential mechanisms of action for this class of compounds. The information presented is collated from various scientific studies, focusing on anticancer and antimicrobial evaluations.

Anticancer Activity

Derivatives of the this compound scaffold have been investigated for their potential as anticancer agents. The primary mechanism of action for some of these compounds appears to be the inhibition of tubulin polymerization, a critical process for cell division.

In Vitro Antiproliferative Activity

Studies have demonstrated that the antiproliferative activity of these thiazole derivatives is significantly influenced by the substituents on the thiazole ring. For instance, the substitution at the 2-position of the thiazole ring has been shown to be a key determinant of cytotoxic potency.

A series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles were evaluated for their ability to inhibit the growth of various human cancer cell lines. The data revealed that N-methylamino substitution at the C2-position generally enhanced antiproliferative activity compared to the 2-amino counterparts.[1] One of the most potent compounds identified in these studies was a derivative bearing a 4′-ethoxyphenyl group at the 5-position and an N-methylamino group at the 2-position, which exhibited IC50 values in the nanomolar range against a panel of six human cancer cell lines.[1]

Another study investigated the growth inhibitory action of [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide against a variety of tumor cell lines. This compound was particularly effective against human leukemia cells, with IC50 values of 7.5 µg/mL for HL-60 cells and 8.9 µg/mL for Jurkat cells.[2]

Table 1: In Vitro Antiproliferative Activity of Selected Thiazole Derivatives

| Compound ID | Modification | Cell Line | IC50 | Reference |

| 3b | 2-N-methylamino, 5-(4'-methoxyphenyl) | MCF-7 | Low µM to nM range | [1] |

| 3d | 2-N-methylamino, 5-(4'-chlorophenyl) | A549, HT-29 | Low µM to nM range | [1] |

| 3e | 2-N-methylamino, 5-(4'-ethoxyphenyl) | A549, MCF-7, HT-29 | 1.7 to 38 nM | [1] |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | N/A | HL-60 | 7.5 µg/mL | [2] |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | N/A | Jurkat | 8.9 µg/mL | [2] |

Mechanism of Action: Tubulin Polymerization Inhibition

The anticancer activity of several potent 4-aryl-thiazole derivatives has been linked to their ability to interfere with microtubule dynamics by binding to the colchicine site on tubulin.[1] This disruption of microtubule function leads to cell cycle arrest and subsequent apoptosis. The most active compounds have been shown to induce apoptosis through the activation of caspases 2, 3, and 8.[1]

Caption: Proposed mechanism of anticancer activity for potent thiazole derivatives.

Antimicrobial Activity

Certain derivatives of this compound have also been investigated for their antibacterial properties.

In Vitro Antibacterial Screening

In one study, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole was coated onto magnetic nanoparticles (Fe3O4 NPs).[3] These functionalized nanoparticles demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] While specific quantitative data such as minimum inhibitory concentrations (MIC) were not detailed in the abstract, the study confirmed the potential of this scaffold for developing new antibacterial agents.

Further research on a broader range of 1,3-thiazole derivatives has shown that structural modifications significantly impact antimicrobial efficacy. For instance, benzo[d]thiazole derivatives have been found to exhibit significant antibacterial activity.[4]

Table 2: Antibacterial Activity of a this compound Coated Nanoparticle

| Compound | Bacterial Strain | Activity | Reference |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe3O4 NPs | Staphylococcus aureus (Gram-positive) | Active | [3] |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe3O4 NPs | Escherichia coli (Gram-negative) | Active | [3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Caption: Workflow for the in vitro antiproliferative MTT assay.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

-

Media Preparation: Prepare and sterilize nutrient agar plates.

-

Bacterial Inoculation: A standardized inoculum of the test bacterium is uniformly spread over the surface of the agar plate.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Caption: Workflow for the agar well diffusion method for antibacterial screening.

Conclusion

The preliminary biological screening of this compound derivatives indicates that this scaffold holds significant promise for the development of novel therapeutic agents. The anticancer activity, particularly through the inhibition of tubulin polymerization, is a noteworthy area for further investigation. The observed antimicrobial properties also suggest a potential for developing new anti-infective drugs. Future research should focus on synthesizing a broader range of derivatives, conducting more extensive in vitro and in vivo studies, and elucidating detailed mechanisms of action to fully realize the therapeutic potential of this chemical class.

References

- 1. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. library.dmed.org.ua [library.dmed.org.ua]

- 3. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action studies for 2-amino-4-arylthiazoles

An In-depth Technical Guide on the Mechanism of Action of 2-Amino-4-Arylthiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-arylthiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the mechanisms of action for this class of compounds, with a primary focus on their anticancer properties. The information presented is intended to support further research and development of 2-amino-4-arylthiazole derivatives as potential therapeutic agents.

2-Amino-4-arylthiazole derivatives exert their anticancer effects through several key mechanisms, including the disruption of cytoskeletal dynamics, inhibition of crucial cell cycle and signaling kinases, and the induction of programmed cell death.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many potent 2-amino-4-arylthiazole anticancer agents is the inhibition of tubulin polymerization.[1][2][3] These compounds bind to the colchicine site on β-tubulin, preventing the formation of microtubules.[2] This disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle and subsequently triggers apoptosis.[2] The antiproliferative activity of these compounds often correlates well with their ability to inhibit tubulin polymerization and colchicine binding.[1][2]

Signaling Pathway for Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by 2-amino-4-arylthiazoles.

Kinase Inhibition

The 2-aminothiazole core is a versatile scaffold for the design of potent kinase inhibitors targeting various protein kinases that are often dysregulated in cancer.[4]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Several 2-aminothiazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, CDK4, and CDK6.[5][6][7][8] By inhibiting these kinases, the compounds block the phosphorylation of the retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor and thereby inducing cell cycle arrest, typically at the G1 phase.[8]

-

B-Raf V600E Inhibition: Specific derivatives have been designed as inhibitors of the B-Raf V600E mutant kinase, a key driver in several cancers, including melanoma.[9] These inhibitors block the downstream MAPK/ERK signaling pathway, leading to reduced cell proliferation.[9][10]

-

Src Kinase Inhibition: The 2-aminothiazole template was instrumental in the discovery of Dasatinib, a potent pan-Src family kinase inhibitor.[11][12] These inhibitors target kinases involved in cell growth, proliferation, and survival.

-

EGFR/HER2 Inhibition: Some 2-amino-4-arylthiazole derivatives have shown dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are important targets in breast and other cancers.[13]

Signaling Pathway for CDK Inhibition

References

- 1. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potent Imidazothiazole-based Inhibitor of BRAF V600E Overcomes Acquired Resistance via Inhibition of RAF Dimerization in PLX4032-resistant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of Methoxyphenyl-Thiazole Compounds: A Technical Guide

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a methoxyphenyl moiety into the thiazole core has been a strategic focus for designing novel therapeutic agents, leveraging the unique electronic and structural properties conferred by this substitution. This guide delves into the therapeutic potential of methoxyphenyl-thiazole compounds, with a particular focus on their anticancer activities, mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activity of Methoxyphenyl-Thiazole Derivatives

A significant body of research has been dedicated to exploring methoxyphenyl-thiazole compounds as potential anticancer agents. These compounds have demonstrated efficacy against various cancer cell lines, often through mechanisms involving the disruption of critical cellular processes like tubulin polymerization and kinase signaling.

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were synthesized and evaluated for their antiproliferative activity. These compounds showed potent, low nanomolar activity against melanoma and prostate cancer cells.[3] Another study focused on 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, which demonstrated significant antiproliferative effects, with some derivatives showing IC50 values in the low to mid-nanomolar range against a panel of human cancer cell lines.[4]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various methoxyphenyl-thiazole derivatives have been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound in inhibiting cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| SMART Compound 8n | Prostate Cancer | 0.006 - 0.012 | [3] |

| SMART Compound 8k | Prostate Cancer | 0.005 - 0.021 | [3] |

| Thiazole Derivative 3b | MCF-7 (Breast Cancer) | Potent Activity | [4] |

| Thiazole Derivative 3e | Various Cell Lines | 0.0017 - 0.038 | [4] |

| SCT-4 | MCF-7 (Breast Cancer) | Reduced viability to 74% at 100 µM | [5] |

| Compound 4a | HCT-116 (Colorectal) | GI value of 40.87% at 10 µM | [6] |

| Compound 4b | HOP-92 (NSCL) | GI value of 86.28% at 10 µM | [6] |

| Compound 4h | SK-BR-3 (Breast Cancer) | GI value of 46.14% at 10 µM | [6] |

| Thiazole Carboxamide 2f | No significant cytotoxicity | > 40 µM | [7] |

| Thiazole Carboxamide 2e | No significant cytotoxicity | > 40 µM | [7] |

GI value refers to the percentage of growth inhibition.

Mechanism of Action: Targeting Cellular Signaling Pathways

The anticancer effects of methoxyphenyl-thiazole compounds are often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer.

1. Tubulin Polymerization Inhibition

Several methoxyphenyl-thiazole derivatives exert their anticancer activity by inhibiting tubulin polymerization, a critical process for cell division.[3][4] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

2. Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of cancer.[8][9] Methoxyphenyl-thiazole derivatives have been designed as inhibitors of various kinases.

-

PI3K/mTOR Pathway: Some thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR, two key kinases in a pathway that regulates cell growth, proliferation, and survival.[10][11][12]

-

BRAFV600E Kinase: Novel thiazole derivatives have shown significant inhibitory activity against the BRAFV600E mutant kinase, which is a driver in many melanomas.[9][13]

-

Cyclooxygenase (COX) Enzymes: Methoxyphenyl thiazole carboxamide derivatives have been evaluated as inhibitors of COX-1 and COX-2 enzymes, which are involved in inflammation and cancer.[7]

Below is a diagram illustrating a generalized signaling pathway targeted by these compounds.

Caption: Generalized PI3K/Akt/mTOR signaling pathway and points of inhibition by methoxyphenyl-thiazole compounds.

Experimental Protocols

The evaluation of the therapeutic potential of these compounds relies on a suite of standardized in vitro assays.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubated for 24 hours to allow for attachment.[15][16]

-

Compound Treatment: The cells are then treated with various concentrations of the methoxyphenyl-thiazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, 10-50 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[16][17] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., 100 µL of SDS/HCl mixture or DMSO) is added to each well to dissolve the formazan crystals.[15][17]

-

Absorbance Reading: The plate is shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.[17] The absorbance is then measured using a microplate reader at a wavelength of 570-590 nm.[17]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

The following diagram illustrates the general workflow of the MTT assay.

Caption: A typical experimental workflow for the MTT cell viability assay.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of drug candidates, such as their effect on signaling proteins like PI3K and Akt.[18][19]

Detailed Methodology for PI3K/Akt Pathway Analysis:

-

Cell Lysis: After treatment with the test compounds, cells are harvested and lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[18]

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay to ensure equal loading.[18]

-

SDS-PAGE: Equal amounts of protein (e.g., 50 µg) are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][19]

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[18]

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% skim milk or BSA in TBST) for 1-2 hours to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt) and a loading control (e.g., β-actin or GAPDH).[18][20]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP) for 1-2 hours at room temperature.[18]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) system and imaged.[18]

-

Analysis: The band intensities are quantified and normalized to the loading control to determine the relative changes in protein expression and phosphorylation levels.[20]

Methoxyphenyl-thiazole compounds represent a promising class of molecules with significant therapeutic potential, particularly in oncology. Their ability to target fundamental cancer-related pathways, such as tubulin polymerization and kinase signaling, underscores their importance in drug discovery and development. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of these versatile compounds. Further research, including in vivo studies and medicinal chemistry optimization, will be critical to translating their preclinical promise into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. protocols.io [protocols.io]

- 16. atcc.org [atcc.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Exploring the Protective Effect of Gastrodia elata Extract on D-Galactose-Induced Liver Injury in Mice Based on the PI3K/Akt Signaling Pathway [mdpi.com]

- 19. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Initial Toxicity Screening of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial toxicity screening protocol for the compound 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (CAS No: 2104-04-3). Due to a lack of extensive public toxicological data for this specific molecule, this document outlines a predicted hazard profile based on available safety data sheets and in silico predictions. It further details standardized experimental methodologies for key toxicity endpoints, including cytotoxicity, acute oral toxicity, dermal and ocular irritation, and genotoxicity. This guide is intended to serve as a foundational resource for researchers initiating the safety assessment of this compound, providing structured experimental workflows, data presentation formats, and insights into potential mechanisms of toxicity.

Introduction

This compound is a heterocyclic compound containing a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2][3] As with any novel chemical entity intended for further development, a thorough evaluation of its toxicological profile is a critical prerequisite. This guide delineates the essential first-pass toxicity screening assays necessary to characterize the potential hazards associated with this compound.

Predicted Hazard Profile

Based on aggregated GHS information from multiple suppliers, this compound is predicted to exhibit the following hazards:

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

These classifications necessitate a structured experimental approach to quantify these effects and determine dose-response relationships. The following sections detail the recommended experimental protocols.

In Vitro Cytotoxicity Assessment

An initial assessment of cytotoxicity provides valuable information on the basal toxicity of a compound at the cellular level. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[8][9]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10]

-

Cell Culture: Plate a suitable cell line (e.g., human dermal fibroblasts, human keratinocytes) in a 96-well plate at a predetermined density and allow for attachment and growth for 24 hours.

-

Compound Exposure: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls and positive controls (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[9] Incubate for 3-4 hours at 37°C.[10][11]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: In Vitro Cytotoxicity

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Vehicle Control | 100 | ||

| Concentration 1 | |||

| Concentration 2 | |||

| Concentration 3 | |||

| Concentration 4 | |||

| Concentration 5 | |||

| Positive Control |

Experimental Workflow: MTT Assay

References

- 1. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. static.igem.wiki [static.igem.wiki]

- 6. 4-(4-Methoxyphenyl)thiazol-2-amine | 2104-04-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. 4-(4-Methoxyphenyl)thiazol-2-amine | 2104-04-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine. Thiazole derivatives are significant scaffolds in medicinal chemistry, and understanding their fundamental properties through computational methods is crucial for rational drug design and development. This document details the standard computational protocols, presents key data in a structured format, and visualizes the underlying workflows and molecular structure.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring system, which is a common structural motif in numerous biologically active molecules.[1][2] The application of quantum chemical calculations, particularly Density Functional Theory (DFT), has become an effective method for investigating the structural and spectral characteristics of such organic molecules.[1] These computational approaches allow for the prediction of molecular geometry, electronic properties like HOMO-LUMO energy gaps, and reactivity sites, which are essential for understanding intermolecular interactions in biological systems.

dot

Caption: Molecular Structure of this compound.

Computational Methodology: A Standard Protocol

The following section outlines a typical protocol for performing quantum chemical calculations on thiazole derivatives, based on established methods reported in the literature.[1][3][4]

2.1 Software and Theoretical Level

-

Calculation Software : Gaussian 09 or a more recent version is commonly used for these computations.[1][3] GaussView can be utilized for building the initial molecular structure and visualizing the results.[1]

-

Theoretical Method : Density Functional Theory (DFT) is the most prevalent method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice that provides a good balance between accuracy and computational cost.[1][4]

-

Basis Set : The Pople-style basis set 6-311G(d,p) or its variations with diffuse functions (e.g., 6-311+G(d,p) or 6-311++G(d,p)) are standard for these types of molecules, providing sufficient flexibility to describe the electronic structure.[1][3][4]

2.2 Workflow

The computational process follows a logical sequence to ensure accurate and meaningful results.

dot

Caption: Standard workflow for quantum chemical calculations.

2.3 Detailed Steps

-

Geometry Optimization : The initial structure of the molecule is fully optimized to find the lowest energy conformation on the potential energy surface. This step is crucial as all subsequent properties are calculated based on this stable geometry.[1][4]

-

Frequency Calculation : After optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[1]

-

Electronic Property Analysis :

-

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and stability.[1][5]

-

Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.[1]

-

Mulliken Atomic Charges : These calculations provide the charge distribution on an atomic level, offering insights into the local electronic environment.[1]

-

Natural Bond Orbital (NBO) Analysis : This analysis is used to study intramolecular charge transfer and hyperconjugative interactions within the molecule.[5]

-

Data Presentation and Analysis

The following tables summarize the kind of quantitative data obtained from DFT calculations. The values presented are representative, drawn from studies on structurally similar compounds like 2-(4-methoxyphenyl)benzo[d]thiazole, as specific data for the title compound is not available in the provided search results.[4]

Table 1: Predicted Geometrical Parameters (Bond Lengths & Angles) (Note: Data based on the analogous 2-(4-methoxyphenyl)benzo[d]thiazole structure calculated at the B3LYP/6-311G(d,p) level.[4])

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-S (thiazole) | 1.750 - 1.792 |

| C-N (thiazole) | 1.295 - 1.379 | |

| C=C (thiazole) | ~1.40 | |

| C-C (phenyl link) | 1.464 | |

| C-O (methoxy) | ~1.37 | |

| Bond Angles (°) | C-S-C (thiazole) | ~90 |

| S-C-N (thiazole) | ~115 | |

| C-N-C (thiazole) | ~110 |

Table 2: Frontier Molecular Orbital (FMO) Properties (Representative values based on similar thiazole derivatives.[1])

| Property | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.53 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.83 |

| HOMO-LUMO Energy Gap | ΔE | 4.70 |

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[1]

Table 3: Global Reactivity Descriptors (Calculated from HOMO and LUMO energies)

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | 5.53 eV |

| Electron Affinity (A) | -ELUMO | 0.83 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.18 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / (2η) | 0.21 eV⁻¹ |

These descriptors provide quantitative measures of the molecule's reactivity. For instance, electronegativity indicates the ability to attract electrons, while chemical hardness signifies resistance to change in electron distribution.

Interpretation of Results

-

Molecular Geometry : DFT calculations typically reveal a nearly planar structure for the thiazole ring and the attached phenyl ring, which can influence crystal packing and intermolecular interactions like π-π stacking.

-

HOMO-LUMO Analysis : The HOMO is often localized on the electron-rich thiazole ring and the methoxy-substituted phenyl group, indicating these are the primary sites for electron donation (nucleophilic attack). The LUMO is typically distributed across the thiazole ring, marking it as the region for accepting electrons (electrophilic attack). The energy gap provides insight into the molecule's stability and potential for charge transfer interactions.[1][5]

-

Molecular Electrostatic Potential (MEP) : The MEP map visually confirms the electronic distribution. Negative potential (typically colored red) is concentrated around electronegative atoms like nitrogen and the oxygen of the methoxy group, highlighting them as sites for electrophilic attack. Positive potential (blue) is usually found around the amine hydrogens, indicating sites for nucleophilic attack.[1]

Conclusion

Quantum chemical calculations, particularly using the DFT/B3LYP method, offer a powerful and reliable framework for characterizing this compound. These computations provide essential data on the molecule's optimized geometry, electronic structure, and reactivity profile. The insights gained from analyzing HOMO-LUMO energies, MEP maps, and other descriptors are invaluable for medicinal chemists and drug developers in understanding structure-activity relationships and guiding the design of new, more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anticancer Activity Assay of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer properties. The compound 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine and its analogues have been investigated for their potential as cytotoxic agents against various cancer cell lines. This document provides a comprehensive set of protocols for the in vitro evaluation of the anticancer activity of this compound, focusing on cell viability, apoptosis induction, and cell cycle progression. While specific quantitative data for this exact compound is not extensively available in public literature, the provided protocols are based on established methodologies for testing similar thiazole derivatives.

Data Presentation

Quantitative data from in vitro anticancer assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables are templates for summarizing key findings.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h Treatment | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| MCF-7 | Breast | Data to be determined | Data to be determined |

| MDA-MB-231 | Breast | Data to be determined | Data to be determined |

| A549 | Lung | Data to be determined | Data to be determined |

| HeLa | Cervical | Data to be determined | Data to be determined |

| HepG2 | Liver | Data to be determined | Data to be determined |

| HCT116 | Colon | Data to be determined | Data to be determined |

| Jurkat | Leukemia | Data to be determined | Data to be determined |

| HL-60 | Leukemia | Data to be determined | Data to be determined |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptosis Induction by this compound in a Selected Cancer Cell Line (e.g., A549) after 48h Treatment

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| 0 (Vehicle Control) | Data to be determined | Data to be determined | Data to be determined |

| IC₅₀/2 | Data to be determined | Data to be determined | Data to be determined |

| IC₅₀ | Data to be determined | Data to be determined | Data to be determined |

| 2 x IC₅₀ | Data to be determined | Data to be determined | Data to be determined |

Table 3: Cell Cycle Analysis of a Selected Cancer Cell Line (e.g., A549) Treated with this compound for 48h

| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Vehicle Control) | Data to be determined | Data to be determined | Data to be determined |

| IC₅₀/2 | Data to be determined | Data to be determined | Data to be determined |

| IC₅₀ | Data to be determined | Data to be determined | Data to be determined |

| 2 x IC₅₀ | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the anticancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.[2]

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot a dose-response curve of compound concentration versus percentage of cell viability to determine the IC₅₀ value.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect apoptosis by flow cytometry.[3] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[3]

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates or culture flasks

-

PBS

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates or culture flasks and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound (e.g., IC₅₀/2, IC₅₀, and 2 x IC₅₀) for the desired time (e.g., 48 hours). Include a vehicle-treated control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and quadrants.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Cell cycle analysis is performed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4] This is achieved by staining the DNA of fixed cells with a fluorescent dye, propidium iodide (PI), and analyzing the fluorescence intensity by flow cytometry.[4]

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates or culture flasks

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of the test compound as described in the apoptosis assay protocol.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells once with PBS.

-